N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide
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Overview
Description
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound characterized by its unique chemical structure, which includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopropanoyl and methylacetamide groups. One common method involves the reaction of a suitable pyrrolidine precursor with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidin-2,5-dione: Another related compound known for its therapeutic potential.
Prolinol: A derivative of pyrrolidine with distinct chemical properties
Uniqueness
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3 |
InChI Key |
PWAIAHKBKLXWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)C)N |
Origin of Product |
United States |
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